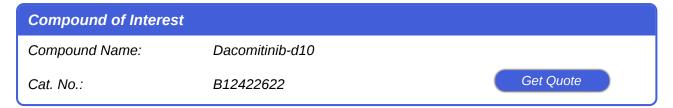


Application Note: Quantification of Dacomitinib in Human Plasma by LC-MS/MS

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Abstract

This application note describes a robust and sensitive method for the quantification of dacomitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dacomitinib, an irreversible pan-ErbB tyrosine kinase inhibitor, is approved for the treatment of metastatic non-small cell lung cancer.[1][2] The presented protocol utilizes a straightforward protein precipitation for sample preparation and offers a rapid chromatographic run time. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (EGFR) family.[2][3] Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile and for optimizing patient dosage. This document provides a detailed protocol for the extraction and quantification of dacomitinib from human plasma, employing a validated LC-MS/MS method that ensures high selectivity and sensitivity.

Dacomitinib Signaling Pathway

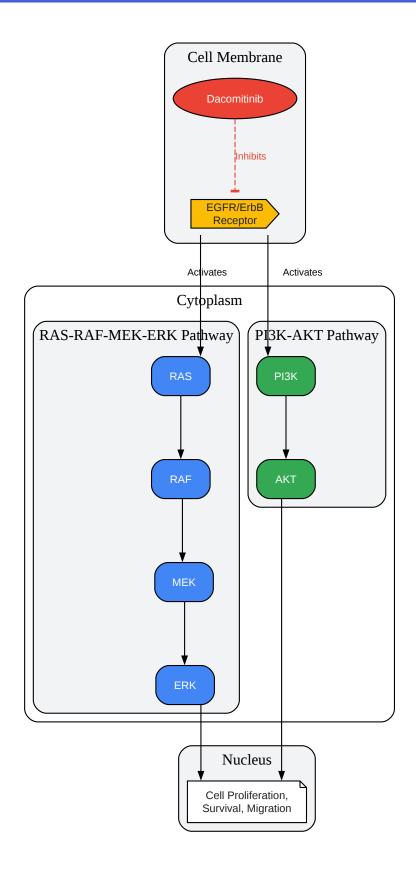


Methodological & Application

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Dacomitinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the ErbB family of receptors (EGFR/HER1, HER2, and HER4). Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular signals that promote cell proliferation, survival, and migration.[4] Key downstream pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[4][5] By irreversibly binding to the ATP-binding site of the kinase domain, dacomitinib blocks these signaling cascades, leading to the inhibition of tumor growth.[5]





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Caption: Dacomitinib Inhibition of the EGFR Signaling Pathway.



Experimental Protocol

This protocol is based on established and validated methods for the quantification of dacomitinib in human plasma.[1][4]

Materials and Reagents

- · Dacomitinib reference standard
- Internal Standard (IS), e.g., Ibrutinib, Lapatinib, or a stable isotope-labeled dacomitinib (dacomitinib-D10)[4]
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Human plasma (K2EDTA)

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 2.1 x 50 mm, 5 μm)[1]
- Microcentrifuge
- Vortex mixer
- Pipettes



Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution.
- Add 300 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.



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Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.

Table 1: Chromatographic Conditions



| Parameter | Value |
|--------------------|--|
| Column | ACE Excel C18 (2.1 mm × 50.0 mm, 5 μm)[1] |
| Mobile Phase A | 5 mM Ammonium acetate in 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | Refer to specific validated methods for gradient details |
| Injection Volume | 5-10 μL |
| Column Temperature | 40°C |
| Run Time | Approximately 4 minutes[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |
|------------------------|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MRM Transitions | Dacomitinib: m/z $470.4 \rightarrow 385.0[1]$ Internal Standard (example): m/z $480.2 \rightarrow 385.1$ (Dacomitinib-D10)[1] |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
| Source Temperature | 550°C |

Method Validation Summary

The described method has been validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1] A summary of the validation parameters is provided below.

Table 3: Method Validation Parameters



| Parameter | Typical Range/Value |
|---|---|
| Linearity Range | 0.25 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |
| Intra- and Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of dacomitinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method's validation demonstrates its accuracy, precision, and robustness, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

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